molecular formula C25H28N2O B11120384 N-cyclooctyl-3-methyl-2-phenylquinoline-4-carboxamide

N-cyclooctyl-3-methyl-2-phenylquinoline-4-carboxamide

Cat. No.: B11120384
M. Wt: 372.5 g/mol
InChI Key: NOPKWIDVFVREOY-UHFFFAOYSA-N
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Description

N-cyclooctyl-3-methyl-2-phenylquinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-3-methyl-2-phenylquinoline-4-carboxamide typically involves the reaction of 3-methyl-2-phenylquinoline-4-carboxylic acid with cyclooctylamine. The reaction is carried out under reflux conditions in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-3-methyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or nucleophile-substituted quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclooctyl-3-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclooctyl-3-methyl-2-phenylquinoline-4-carboxamide stands out due to its unique cyclooctyl group, which can influence its biological activity and pharmacokinetic properties. This structural feature may enhance its binding affinity to specific targets and improve its overall therapeutic potential compared to other quinoline derivatives.

Properties

Molecular Formula

C25H28N2O

Molecular Weight

372.5 g/mol

IUPAC Name

N-cyclooctyl-3-methyl-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C25H28N2O/c1-18-23(25(28)26-20-14-8-3-2-4-9-15-20)21-16-10-11-17-22(21)27-24(18)19-12-6-5-7-13-19/h5-7,10-13,16-17,20H,2-4,8-9,14-15H2,1H3,(H,26,28)

InChI Key

NOPKWIDVFVREOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4CCCCCCC4

Origin of Product

United States

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